2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid; (+)-Fupenzic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Oxidation reactions: to introduce hydroxyl groups.
Cyclization reactions: to form the triterpenoid structure.
Purification steps: to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This might include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale synthesis.
Advanced purification techniques: such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups.
Reduction: Reduction reactions can alter the ketone group.
Substitution: Functional groups can be substituted to create derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various functionalized derivatives.
Scientific Research Applications
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting key enzymes involved in disease processes.
Signal transduction modulation: Affecting cellular signaling pathways to exert its effects.
Gene expression regulation: Modulating the expression of genes related to its biological activity.
Comparison with Similar Compounds
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid can be compared with other similar triterpenoids, such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Uniqueness
What sets 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid apart is its unique combination of functional groups and its specific biological activities. While similar compounds may share some properties, the distinct structure of (+)-Fupenzic acid can lead to different interactions and effects.
Properties
Molecular Formula |
C30H44O5 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(1R,4aS,6aS,6bR,12aR)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17?,20?,21?,22?,26-,27+,28+,29+,30-/m0/s1 |
InChI Key |
FMTPULGTIHBJRT-NJDUJEHOSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)C2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
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